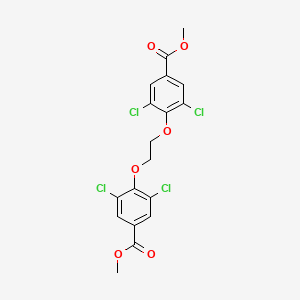
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methoxy-3-methylbenzothiazole in the presence of a base to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in biological studies.
Industry: The dye is used in the textile industry for coloring fabrics and in the food industry as a colorant.
Mecanismo De Acción
The compound exerts its effects through the interaction of its azo group with various molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, making it useful in photochromic applications. Additionally, the compound can form complexes with metal ions, which are utilized in analytical chemistry for detecting and quantifying metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Red: 2-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Methyl Orange: 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt.
Congo Red: 3,3’-((1,1’-Biphenyl)-4,4’-diyl)bis(4-aminonaphthalene-1-sulfonic acid) disodium salt.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a thiocyanate group. These features confer distinct photophysical properties and reactivity compared to other azo dyes, making it valuable in specialized applications.
Propiedades
Número CAS |
82142-16-3 |
|---|---|
Fórmula molecular |
C18H19N5OS2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;thiocyanate |
InChI |
InChI=1S/C17H19N4OS.CHNS/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;2-1-3/h5-11H,1-4H3;3H/q+1;/p-1 |
Clave InChI |
GLQVNFIZOIEXCZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















